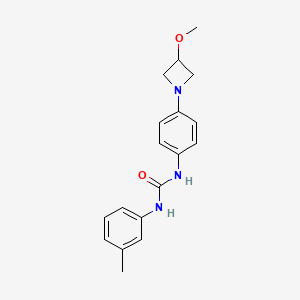

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea

Descripción

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea is a urea derivative featuring a 4-(3-methoxyazetidin-1-yl)phenyl group and an m-tolyl (3-methylphenyl) substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The azetidine ring (a four-membered nitrogen-containing heterocycle) in this compound may influence conformational rigidity and pharmacokinetic properties, while the m-tolyl group contributes to lipophilicity and steric effects.

Propiedades

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)20-18(22)19-14-6-8-16(9-7-14)21-11-17(12-21)23-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDXWHNXUZXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea, with the CAS number 2034262-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 311.4 g/mol

- Structure : The compound features a methoxyazetidine moiety and a urea linkage, which are critical for its biological functions.

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit activity through modulation of enzyme pathways or receptor interactions. The presence of the methoxy group and the azetidine ring may enhance binding affinity to target proteins or enzymes involved in disease processes.

Enzyme Inhibition

Urea derivatives are often investigated for their ability to inhibit specific enzymes. For example, certain ureas have been shown to inhibit proteases and kinases, which are crucial in cancer and inflammatory diseases. The exact targets for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea remain to be elucidated but warrant further investigation.

Case Studies and Research Findings

A few relevant studies highlight the biological activities associated with urea derivatives:

-

In Vitro Studies :

- A study on structurally similar compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

- Another investigation focused on enzyme inhibition showed that urea derivatives could effectively inhibit certain kinases involved in cancer progression.

-

Animal Models :

- In vivo studies using animal models have shown that urea derivatives can reduce tumor size and improve survival rates in xenograft models of cancer. These findings suggest that 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea may have similar potential.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 311.4 g/mol |

| Anticancer Potential | Yes (inferred from analogs) |

| Enzyme Inhibition Potential | Yes (inferred from analogs) |

Comparación Con Compuestos Similares

Key Findings :

- The m-tolyl analog has a lower yield (39%) compared to the p-tolyl derivative (79%), indicating steric or electronic challenges in synthesis .

- Both compounds share similar molecular weights, but the m-tolyl derivative’s lower melting point suggests reduced crystallinity, which may influence solubility .

Pyrazolo[3,4-d]pyrimidine-Based Ureas

1-(4-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(m-tolyl)urea (5b) ():

- Yield : 80%

- Molecular Weight : 445.19 g/mol

- NMR Data : Aromatic protons (δ 7.56–8.82) and a methyl group (δ 2.29) confirm the m-tolyl and pyrimidine motifs.

- Activity : Designed as a pan-RAF inhibitor; the m-tolyl group may optimize kinase binding through hydrophobic interactions .

Comparison with Target Compound : The target compound’s azetidine ring may confer different conformational constraints compared to the pyrimidine scaffold, affecting target selectivity.

Triazole-Cored Ureas

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methyl)urea (2u) ():

- 19F NMR : δ −63.18 ppm (trifluoromethyl group).

- HRMS : m/z 410.0933 [M+H]+.

- Design : The trifluoromethyl group enhances metabolic stability and electronegativity, while the triazole core promotes π-π stacking .

Comparison with Target Compound : The target compound lacks fluorine atoms, which may reduce its electron-withdrawing effects but improve synthetic accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.